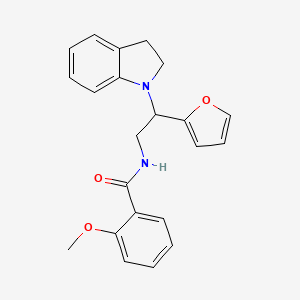

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide often involves multi-step reactions that include condensation, cyclization, and functional group transformations. An example of a similar synthesis approach is the creation of derivatives through modifications of the amide bond and alkyl chain, as seen in studies of dopamine receptor ligands (Perrone et al., 2000).

Molecular Structure Analysis

Structural analyses, including X-ray diffraction and Density Functional Theory (DFT) calculations, provide insights into the geometry, bond lengths, and angles, as well as the electronic properties such as HOMO-LUMO gaps of compounds. Such studies contribute to understanding the molecular foundation of their reactivity and interaction capabilities (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound class can be showcased through its participation in domino reactions, where the furan unit undergoes transformations acting both as a nucleophile and an electrophile in the presence of catalysts, leading to the formation of complex indole derivatives (Uchuskin et al., 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of compounds under different conditions. Crystallography studies reveal the solid-state structure, showcasing the arrangement of molecules and their interactions within the crystal lattice (Nishtala & Basavoju, 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for the application of these compounds in synthetic chemistry and potential therapeutic uses. The presence of functional groups such as amide, furan, and indole units significantly influences these properties, as demonstrated in the synthesis and biological activity studies of related compounds (Lan et al., 2017).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Docking Studies

Research by Nishtala & Basavoju (2018) explored a structurally similar compound, focusing on its crystal structure and potential against mycobacterium tuberculosis, bacteria, and cancer proteins. The compound demonstrated good activity against mycobacterium tuberculosis and bacteria, as well as moderate activity against cancer protein, suggesting its relevance in antimicrobial and anticancer applications (Nishtala & Basavoju, 2018).

Antibacterial, Antiurease, and Antioxidant Activities

Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate, which exhibited significant antibacterial, antiurease, and antioxidant activities. This highlights the compound's potential in developing new therapeutic agents with multiple biological activities (Sokmen et al., 2014).

Targeting Epidemal Growth Factor Receptor in Cancer

Research by Lan et al. (2017) on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives indicated potent anticancer activities, particularly against EGFR high-expressed cancer cell lines. This study underscores the compound's potential as an EGFR inhibitor and its role in cancer therapy (Lan et al., 2017).

Pharmacological Activities of Seaweed-Derived Furanyl Compounds

Makkar & Chakraborty (2018) isolated furanyl compounds from red seaweed, demonstrating significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings reveal the potential of furanyl derivatives in diverse pharmacological applications (Makkar & Chakraborty, 2018).

Anticancer and Antiangiogenic Activity of Benzofuran Derivatives

Romagnoli et al. (2015) conducted a study on benzofuran derivatives, discovering potent in vitro and in vivo anticancer and antiangiogenic activities. These compounds showed binding affinity to the colchicine site of tubulin, highlighting their potential in cancer treatment (Romagnoli et al., 2015).

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRLSGANSUNJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)